molecular formula C8H14O2 B1343125 2-Butylcyclopropanecarboxylic acid CAS No. 13536-04-4

2-Butylcyclopropanecarboxylic acid

Cat. No. B1343125
CAS RN: 13536-04-4
M. Wt: 142.2 g/mol
InChI Key: LITGHZCLHRJIAM-UHFFFAOYSA-N
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Description

2-Butylcyclopropanecarboxylic acid, commonly referred to as 2-BCPA, is an organic compound with a molecular formula of C6H10O2. It is a cyclic carboxylic acid and is a colorless, crystalline solid at room temperature. 2-BCPA is an important intermediate in the synthesis of many organic compounds and has been used in the synthesis of pharmaceuticals and other organic materials. In addition, 2-BCPA has been studied for its potential use in the treatment of medical conditions such as Alzheimer’s disease and cancer.

Scientific Research Applications

Chiral Auxiliary and Efficient Protecting Group

(Luithle & Pietruszka, 2000) discuss the use of chiral auxiliaries in cyclopropanation of alkenylboronic esters. They highlight the stability and versatility of cyclopropylboronic esters, which are used in various transformations leading to boron-containing functionalized bicyclopropanes. These compounds, including derivatives of 2-butylcyclopropanecarboxylic acid, are valuable in chemical synthesis due to their potential for generating complex molecular structures.

Plant Growth and Ethylene Biosynthesis

A study by (Hoffman et al., 1982) explores the stereospecific conversion of 1-aminocyclopropanecarboxylic acid (ACC) to ethylene in plant tissues. This research is crucial for understanding the role of cyclopropane-derived compounds in plant growth and development. The study of such compounds, including this compound derivatives, contributes to our knowledge of plant physiology and may have implications in agricultural practices.

Nanotechnology and Catalysis

The field of nanotechnology has seen the use of cyclopropanecarboxylic acid derivatives in catalysis. (Goli-Jolodar et al., 2016) and (Goli-Jolodar et al., 2018) describe the use of a novel nano-sized N-sulfonic acid as a catalyst. These catalysts are involved in promoting the synthesis of complex organic compounds, demonstrating the utility of cyclopropane-based compounds in advanced chemical synthesis.

Pharmaceutical Research

In pharmaceutical research, compounds like this compound play a role in the development of new drugs and treatments. (Coleman & Hudson, 2016) discuss the isolation, synthesis, and biological activities of 1-aminocyclopropane-1-carboxylic acid and its analogs. Thesecompounds, which include derivatives of this compound, have a range of biological activities such as antifungal, antimicrobial, and antitumoral properties. Their study is vital in the search for new therapeutic agents.

Synthesis and Structural Studies

In organic chemistry, the synthesis and study of this compound derivatives contribute to our understanding of molecular structures and reactions. For instance, (Switzer et al., 1989) synthesized a novel inhibitor of ethylene biosynthesis, illustrating the diverse applications of cyclopropane derivatives in biochemistry. Structural studies of these compounds aid in the development of new synthetic methods and materials.

Plant Ethylene Research

Research into plant hormones like ethylene is significantly aided by studies on cyclopropane derivatives. (Vanderstraeten & Van Der Straeten, 2017) focus on the accumulation and transport of 1-aminocyclopropane-1-carboxylic acid (ACC) in plants. Understanding the role of such compounds is crucial for agricultural applications and for enhancing crop yields.

properties

IUPAC Name

2-butylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-3-4-6-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITGHZCLHRJIAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50604072
Record name 2-Butylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13536-04-4
Record name 2-Butylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of triethylphosphonoacetate (22.4 g, 0.1 mol) in 13 mL of diglyme is added to a mixture of 13 mL of diglyme and sodium hydride (60%, 5.7 g, 0.12 mol) in mineral oil. When hydrogen evolution ceased, 1,2-epoxyhexane (12 g, 0.12 mol) in diglyme (12 mL) is added. The mixture is stirred for 1 day at 25 degrees C. and 3 hours at 140 degrees C. A mixture of sodium hydroxide (15 g in 25 mL of water) is added in the cold. The mixture is refluxed 15 hours, diluted with cold water (100 mL), and washed with ether (3×50 mL). Acidification to pH=2 with sulfuric acid (25%), extraction with ether (5×25 mL), drying the ether over anhydrous sodium sulfate, filtration and concentration gives 2-butylcyclopropanecarboxylic acid. The acid (5.0 g, 0.035 mmol) in dichloromethane (15 mL) is heated with thionyl chloride (5.1 g, 3.1 mL) for 15 hours at 60 degrees C. The reaction mixture is distilled (76 degrees C.-80 degrees C.) to give the acid chloride which is dissolved in acetone (15 mL), cooled to −10 degrees C. and treated with sodium azide (2.2 g, 33.8 mmol) in water (5 mL). The reaction mixture is stirred at −10 degrees C. for another 1 hour and then poured onto ice/water, extracted with ether (3×10 mL), dried, and cautiously evaporated to dryness at 20-25 degrees C. under reduced pressure. The residue is dissolved in toluene (15 mL) and carefully warmed to 100 degrees C. while vigorously stirring for 1 hour. Concentrated hydrochloric acid (7 mL) is added and the reaction mixture is refluxed for 15 minutes. The acidic layer is evaporated to dryness to give the title compound, MH+=114.2.
[Compound]
Name
triethylphosphonoacetate
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butylcyclopropanecarboxylic acid
Reactant of Route 2
2-Butylcyclopropanecarboxylic acid
Reactant of Route 3
2-Butylcyclopropanecarboxylic acid
Reactant of Route 4
2-Butylcyclopropanecarboxylic acid
Reactant of Route 5
2-Butylcyclopropanecarboxylic acid
Reactant of Route 6
2-Butylcyclopropanecarboxylic acid

Q & A

Q1: What is the main objective of the research presented in the paper?

A1: The research focuses on synthesizing 2-butyl-1-chloro-1-cyclopropanecarboxylic acid and 1-bromo-2-butylcyclopropanecarboxylic acid. These compounds were successfully synthesized by reacting 1-hexene with either chloroform or bromoform in a two-phase system (galoform-water/NaOH) to produce gem-dihalogenocyclopropanes. These intermediates were then reacted with n-butyllithium at low temperatures (-75°C to -60°C) under an argon atmosphere, followed by treatment with carbon dioxide, to yield the target 2-butyl-1-halogeno-1-cyclopropanecarboxylic acids [].

Q2: What is the significance of using n-butyllithium in the synthesis?

A2: n-Butyllithium acts as a strong base and a nucleophile. In this synthesis [], it likely deprotonates the acidic proton on the gem-dihalogenocyclopropane, generating a carbanion. This carbanion then undergoes carboxylation upon reaction with carbon dioxide, leading to the formation of the target carboxylic acid.

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